molecular formula C6H6Cl2N2OS B8584065 2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol

2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol

Cat. No.: B8584065
M. Wt: 225.10 g/mol
InChI Key: IEWJKRXGRCVBHT-UHFFFAOYSA-N
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Description

2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol is a useful research compound. Its molecular formula is C6H6Cl2N2OS and its molecular weight is 225.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6Cl2N2OS

Molecular Weight

225.10 g/mol

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)sulfanylethanol

InChI

InChI=1S/C6H6Cl2N2OS/c7-5-3-4(12-2-1-11)6(8)10-9-5/h3,11H,1-2H2

InChI Key

IEWJKRXGRCVBHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)SCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3,4,6-trichioropyridazine (25 g) in tetrahydrofuran (200 ml) and triethylamine (19 ml) was treated at 0° C. (ice bath cooling) with 2-mercaptoethanol (8.33 ml) over 5 minutes. After the addition was complete, the mixture was stirred at room temperature for 72 hours. The mixture was stirred with aqueous sodium bicarbonate solution and dichloromethane and the solid was collected, washed with water, ether and pentane and dried in vacuo, giving (22.9 g). The combined aqueous and organic fraction was evaporated to half volume giving further solid, which was washed and dried as above (5.0 g). The total yield of solid (27.9 g; 91%) contained some bromo-analogue (5-10%) by NMR.
Quantity
25 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
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19 mL
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solvent
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8.33 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 3,4,6-trichloropyridazine (25 g) in tetrahydrofuran (200 ml) and triethylamine (19 ml) was treated at 0° C. (ice bath cooling) with 2-mercaptoethanol (8.33 ml) over 5 minutes: After the addition was complete, the mixture was stirred at rt for 72 hours. The mixture was stirred with aqueous sodium bicarbonate solution and DCM and the solid was collected, washed with water, ether and pentane and dried in vacuo, giving (22.9 g). The combined aqueous and organic fraction was evaporated to half volume giving further solid, which was washed and dried as above (5.0 g). The total yield of solid (27.9 g; 91%) contained some bromo-analogue (5-10%) by NMR.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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